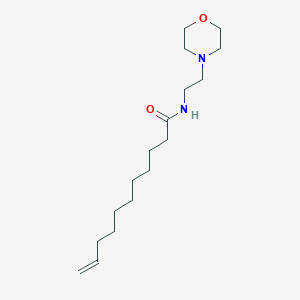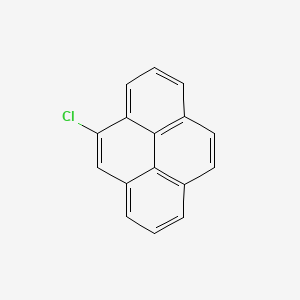
4-Chloropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrene is a monochlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The molecular formula of this compound is C16H9Cl, and it has a molecular weight of approximately 236.696 Da
Métodos De Preparación
The synthesis of 4-Chloropyrene typically involves the chlorination of pyrene. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve efficient chlorination.
Análisis De Reacciones Químicas
4-Chloropyrene undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: This compound can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield hydroxypyrene derivatives, while oxidation can produce pyrenequinones .
Aplicaciones Científicas De Investigación
4-Chloropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it valuable for studying aromatic substitution reactions and other chemical processes.
Biology: Research on this compound includes its interactions with biological systems, particularly its potential effects on cellular processes and its use as a fluorescent probe.
Medicine: While not widely used in medicine, studies have explored its potential as a diagnostic tool due to its fluorescent properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Chloropyrene involves its interaction with molecular targets through its aromatic structure. The chlorine atom at the 4-position can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, particularly those involving electron transfer and aromatic substitution .
Comparación Con Compuestos Similares
4-Chloropyrene can be compared with other monochlorinated pyrene derivatives, such as 1-Chloropyrene and 2-Chloropyrene. The relative stability of these compounds is in the order: 1-Chloropyrene > this compound > 2-Chloropyrene . This stability is influenced by the position of the chlorine atom on the pyrene ring, which affects the compound’s electronic properties and reactivity.
Similar compounds include:
1-Chloropyrene: More stable than this compound, often used in similar applications.
2-Chloropyrene: Less stable, with different reactivity patterns.
Other Chlorinated Pyrenes: These compounds vary in their chemical properties and applications based on the number and position of chlorine atoms.
Propiedades
Número CAS |
73765-17-0 |
|---|---|
Fórmula molecular |
C16H9Cl |
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
4-chloropyrene |
InChI |
InChI=1S/C16H9Cl/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
Clave InChI |
DBJDWEXAPDIHCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





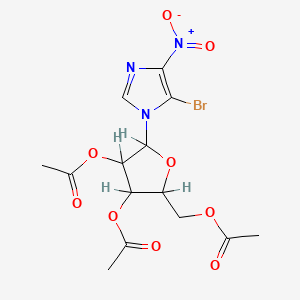
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
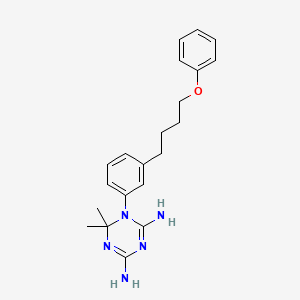
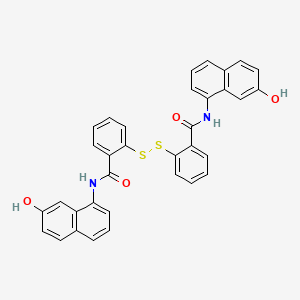
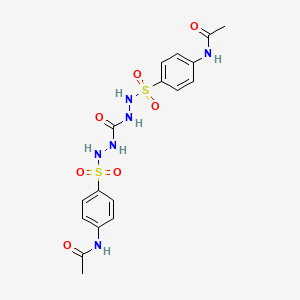
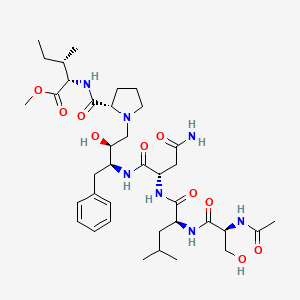
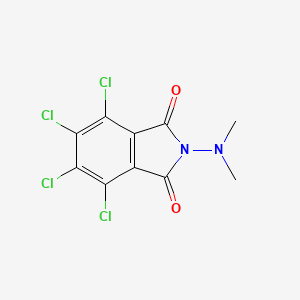
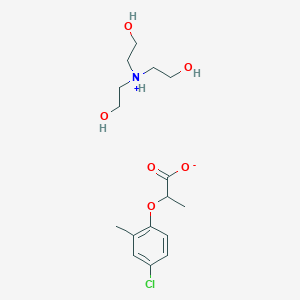
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
